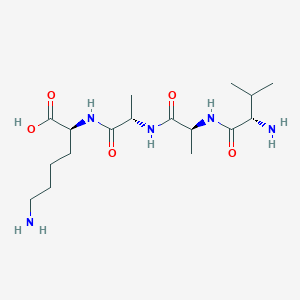
L-Valyl-L-alanyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-alanyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids valine, alanine, and lysine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The sequence of amino acids in this tetrapeptide can influence its properties and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfur-containing amino acids can yield sulfoxides or sulfones, while reduction of disulfide bonds can yield free thiols.
Applications De Recherche Scientifique
L-Valyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications, including:
Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes. For example, this compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanyl-L-lysine: A tripeptide with a similar sequence but lacking one alanine residue.
L-Alanyl-L-valine: A dipeptide composed of alanine and valine.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Uniqueness
L-Valyl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence of amino acids, which can influence its properties and interactions. The presence of two alanine residues in the sequence may affect its stability, solubility, and reactivity compared to similar peptides.
Propriétés
Numéro CAS |
798540-45-1 |
|---|---|
Formule moléculaire |
C17H33N5O5 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O5/c1-9(2)13(19)16(25)21-10(3)14(23)20-11(4)15(24)22-12(17(26)27)7-5-6-8-18/h9-13H,5-8,18-19H2,1-4H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
YBOJIZUVDCOPGV-CYDGBPFRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


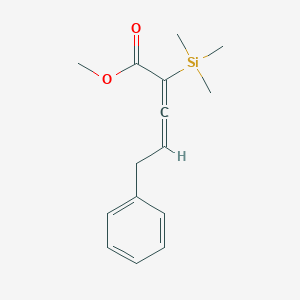
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
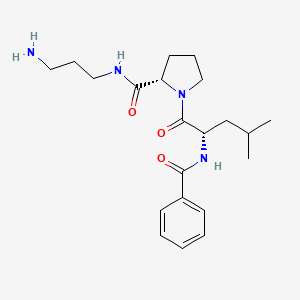


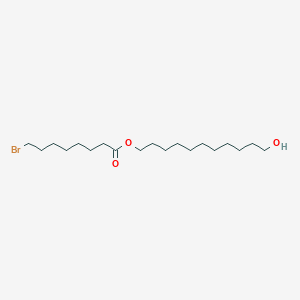
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
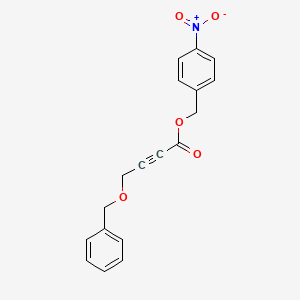
![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
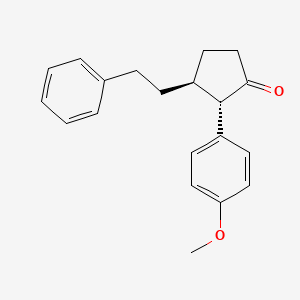
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)

